molecular formula C12H12ClFO2 B13896817 Ethyl 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate

Ethyl 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate

Cat. No.: B13896817
M. Wt: 242.67 g/mol
InChI Key: JZJXNPDVTRTRNJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane carboxylates This compound is characterized by the presence of a cyclopropane ring substituted with an ethyl ester group and a 4-chloro-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 4-chloro-3-fluorostyrene in the presence of a transition metal catalyst such as rhodium or copper. The reaction is usually carried out under an inert atmosphere at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate: Similar structure with a bromo substituent instead of chloro.

    Ethyl 2-(4-chloro-3-methylphenyl)cyclopropane-1-carboxylate: Similar structure with a methyl substituent instead of fluoro.

Uniqueness

Ethyl 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate is unique due to the combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C12H12ClFO2

Molecular Weight

242.67 g/mol

IUPAC Name

ethyl 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H12ClFO2/c1-2-16-12(15)9-6-8(9)7-3-4-10(13)11(14)5-7/h3-5,8-9H,2,6H2,1H3

InChI Key

JZJXNPDVTRTRNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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